molecular formula C14H21ClN2O B15050831 (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride

Katalognummer: B15050831
Molekulargewicht: 268.78 g/mol
InChI-Schlüssel: CXAICIDAMFRSRI-YDALLXLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole moiety and an amino group, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Final Compound: The final step involves the coupling of the indole moiety with the amino group-containing intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one
  • (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one acetate

Uniqueness

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-4-methylpentan-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Eigenschaften

Molekularformel

C14H21ClN2O

Molekulargewicht

268.78 g/mol

IUPAC-Name

(2S)-2-amino-1-(2,3-dihydroindol-1-yl)-4-methylpentan-1-one;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-10(2)9-12(15)14(17)16-8-7-11-5-3-4-6-13(11)16;/h3-6,10,12H,7-9,15H2,1-2H3;1H/t12-;/m0./s1

InChI-Schlüssel

CXAICIDAMFRSRI-YDALLXLXSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N1CCC2=CC=CC=C21)N.Cl

Kanonische SMILES

CC(C)CC(C(=O)N1CCC2=CC=CC=C21)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.